Cassiamin B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cassiamin B is a natural product found in Senna siamea, Smilax china, and Cassia with data available.

化学反応の分析

Structural Characteristics and Reactivity

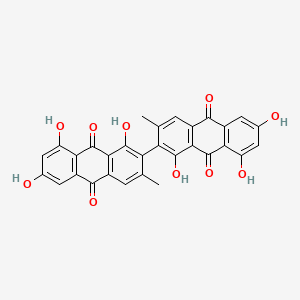

Cassiamin B (C₃₀H₁₈O₁₀, MW: 538.5 g/mol) features two anthraquinone units linked via a C–C bond at the C-2 position of each anthracene moiety . The molecule contains hydroxyl groups at positions 1, 6, and 8 on both anthraquinone subunits, which serve as primary sites for chemical modifications . Its redox-active quinone system enables participation in electron-transfer reactions, while hydroxyl groups facilitate substitution and conjugation reactions .

Table 1: Key Structural Features of this compound

| Property | Description |

|---|---|

| Molecular Formula | C₃₀H₁₈O₁₀ |

| Molecular Weight | 538.5 g/mol |

| Functional Groups | Anthraquinone cores, hydroxyl (-OH), ketone (C=O) |

| Key Reactivity Sites | C-1, C-6, C-8 hydroxyls; quinone carbons (C-9, C-10) |

Redox Reactions

The anthraquinone framework undergoes reversible reduction to hydroquinone forms, a property critical to its biological activity .

-

Reduction :

Cassiamin B+2e−+2H+→Dihydrocassiamin B

this compound accepts electrons via enzymatic or chemical reduction, forming a dihydroanthraquinone intermediate. This process is pH-dependent and often involves NADPH-dependent reductases in biological systems . -

Electron Transfer :

The quinone moiety participates in electron transport chains, generating reactive oxygen species (ROS) under oxidative stress . This redox cycling contributes to its anticancer effects .

Substitution and Conjugation Reactions

The hydroxyl groups at C-1, C-6, and C-8 undergo methylation and glycosylation, altering solubility and bioactivity .

-

Methylation :

Cassiamin B+SAMOMTMethoxycassiamin B+SAH

In vitro studies of related anthraquinones (e.g., emodin) show that O-methyltransferases catalyze methylation at hydroxyl sites . For this compound, methylation likely occurs similarly, producing methoxy derivatives . -

Glycosylation :

Glycosyltransferases attach sugar moieties to hydroxyl groups, enhancing water solubility. This modification is common in plant-derived anthraquinones but remains underexplored for this compound .

Catalytic and Enzymatic Interactions

This compound interacts with enzymes in biosynthesis and metabolic pathways:

-

Biosynthesis :

Biomimetic synthesis of related compounds (e.g., Cassiarin B) involves Ag(I)-promoted cyclization and Negishi couplings . While this compound’s synthesis is unreported, analogous tricyclic core formations suggest involvement of metal-catalyzed steps . -

Enzyme Inhibition :

this compound inhibits pancreatic lipase (IC₅₀: 41.8 µM for Cassiamin A; structural analogs imply similar activity) . This activity stems from competitive binding at the enzyme’s active site, likely via hydrogen bonding with hydroxyl groups .

Table 2: Reactivity Profile of this compound vs. Analogues

特性

分子式 |

C30H18O10 |

|---|---|

分子量 |

538.5 g/mol |

IUPAC名 |

1,6,8-trihydroxy-3-methyl-2-(1,6,8-trihydroxy-3-methyl-9,10-dioxoanthracen-2-yl)anthracene-9,10-dione |

InChI |

InChI=1S/C30H18O10/c1-9-3-13-23(29(39)21-15(25(13)35)5-11(31)7-17(21)33)27(37)19(9)20-10(2)4-14-24(28(20)38)30(40)22-16(26(14)36)6-12(32)8-18(22)34/h3-8,31-34,37-38H,1-2H3 |

InChIキー |

QEKGDEDMAJJRRM-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O)C(=O)C6=C(C2=O)C=C(C=C6O)O |

正規SMILES |

CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O)C(=O)C6=C(C2=O)C=C(C=C6O)O |

同義語 |

cassiamin B |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。